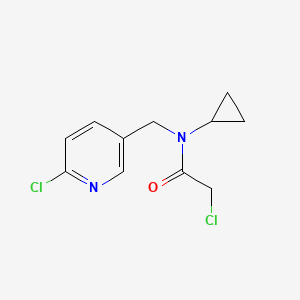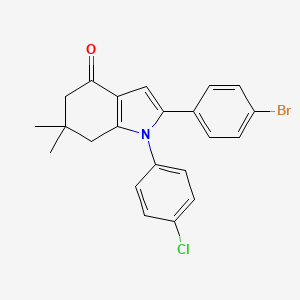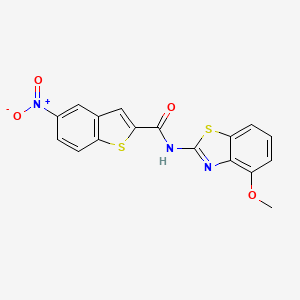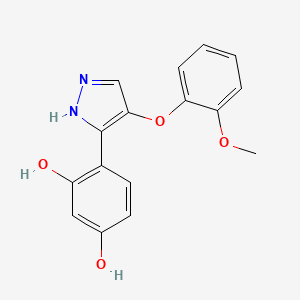![molecular formula C26H26N4O6S3 B2975725 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865160-26-5](/img/structure/B2975725.png)
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a dihydroisoquinoline, a sulfonamide, a benzothiazole, and an amide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry, where similar structures are often found in pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves several ring structures, including an isoquinoline and a benzothiazole. The presence of the (Z) configuration indicates some form of geometric isomerism, likely due to a carbon-carbon double bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the sulfonamide and amide could impact its solubility in different solvents .Applications De Recherche Scientifique
Antiproliferative and Anticancer Agents
- Research into the synthesis and biological evaluation of quinazoline derivatives has identified compounds with significant antiproliferative activities against various human cancer cell lines. These compounds inhibit pathways such as the PI3K/AKT/mTOR, indicating their potential as anticancer agents (Teng Shao et al., 2014).
Synthesis and Biological Activity
- The development of hybrid molecules combining sulfonyl and benzamide groups with heterocyclic structures like quinazolines has shown diverse biological activities, including antimicrobial and anti-inflammatory effects. Such studies focus on the strategic design of molecules to achieve desired biological outcomes (Reihane Ghomashi et al., 2022).
Novel Synthesis Approaches
- Innovations in the synthesis of heterocyclic compounds, such as tetrahydroquinolines, highlight the chemical flexibility and reactivity of sulfonyl-containing compounds. These synthetic methodologies offer pathways to create diverse structures for further pharmacological evaluation (J. Toda et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its observed properties and potential applications. If it shows promising activity in preliminary tests, for example, as a potential drug, further studies could be conducted to optimize its structure and evaluate its efficacy and safety in more detail .
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6S3/c1-36-15-14-30-23-11-10-22(38(27,32)33)16-24(23)37-26(30)28-25(31)19-6-8-21(9-7-19)39(34,35)29-13-12-18-4-2-3-5-20(18)17-29/h2-11,16H,12-15,17H2,1H3,(H2,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGOKFOYRUAKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2975643.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2975649.png)
![3-isopentyl-2-((3-methoxybenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975650.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2975655.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2975658.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2975659.png)



![{3-Chloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B2975665.png)
